![molecular formula C16H14N2O3 B6393559 6-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95% CAS No. 1261888-67-8](/img/structure/B6393559.png)
6-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95% (6-CPN), is a synthetic compound that has been used in recent scientific research as a tool to study various biochemical and physiological effects. It is a cyclic derivative of nicotinic acid, and its structure is composed of a cyclopropylamino moiety attached to the phenyl ring of the nicotinic acid. 6-CPN is a useful compound for laboratory experiments due to its high purity, stability and solubility.
Mecanismo De Acción
The mechanism of action of 6-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95% is still not completely understood. However, it is known that 6-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95% binds to nicotinic acid receptors, which are found in various tissues and organs throughout the body. Upon binding to these receptors, 6-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95% activates a variety of intracellular signaling pathways, which leads to the activation of various physiological processes.
Biochemical and Physiological Effects
6-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to increase the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. Additionally, 6-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95% has been shown to have anti-inflammatory and antioxidative effects, as well as to modulate lipid and glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 6-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95% in laboratory experiments is its high purity and stability. Additionally, 6-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95% is highly soluble in aqueous solutions, which makes it easier to work with in the lab. However, 6-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95% is not widely available and can be difficult to obtain. Additionally, the mechanism of action of 6-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95% is still not completely understood, which can limit its use in certain experiments.
Direcciones Futuras
The future of 6-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95% research is promising. There is still much to be learned about the mechanism of action of 6-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%, as well as its potential therapeutic applications. Additionally, 6-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95% could be used to study the effects of nicotinic acid and its derivatives on a variety of physiological processes, such as inflammation, oxidative stress, and metabolic regulation. Furthermore, 6-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95% could be used to study the effects of nicotinic acid and its derivatives on neurological disorders, such as Alzheimer's and Parkinson's disease. Finally, 6-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95% could be used to develop novel therapeutic agents that target nicotinic acid receptors and modulate various physiological processes.
Métodos De Síntesis
The synthesis of 6-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95% is typically conducted in two steps. The first step involves the reaction of the cyclopropylamine with the nicotinic acid to form the 6-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95% product. The second step involves the purification of the 6-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95% product using various chromatographic techniques. The entire synthesis process can be completed in a few hours, and the yield of the product is typically high (95%).
Aplicaciones Científicas De Investigación
6-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95% has been used in scientific research as a tool to study various biochemical and physiological effects. It has been used to study the effects of nicotinic acid and its derivatives on cell signaling pathways, receptor-ligand interactions, and neurotransmitter release. Additionally, 6-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95% has been used to study the effects of nicotinic acid and its derivatives on cardiovascular function and the regulation of metabolic pathways.
Propiedades
IUPAC Name |
6-[3-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-15(18-13-5-6-13)11-3-1-2-10(8-11)14-7-4-12(9-17-14)16(20)21/h1-4,7-9,13H,5-6H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREYVONWTFHALS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=NC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688225 |
Source


|
| Record name | 6-[3-(Cyclopropylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261888-67-8 |
Source


|
| Record name | 6-[3-(Cyclopropylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


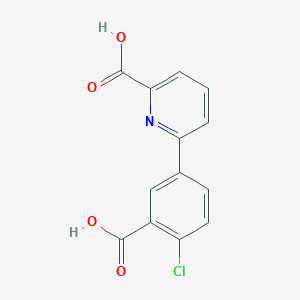
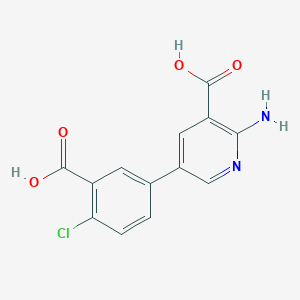
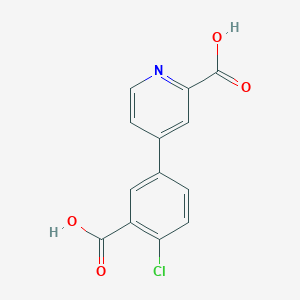
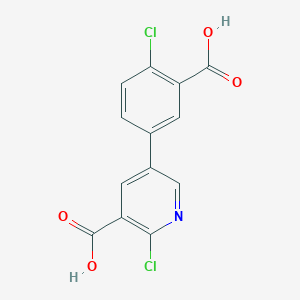
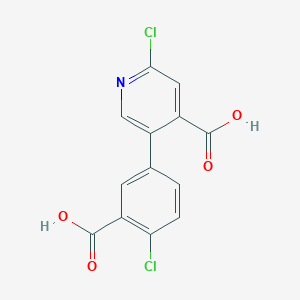
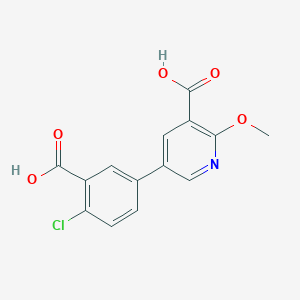
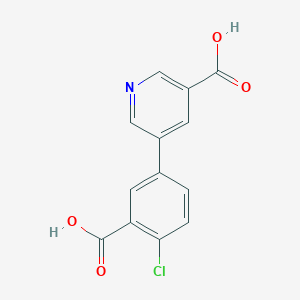
![3-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6393552.png)
![2-Amino-5-[3-(cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6393563.png)
![3-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6393571.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxyisonicotinic acid, 95%](/img/structure/B6393584.png)
![2-Amino-5-[3-(cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6393586.png)
![6-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6393588.png)